![molecular formula C19H20N4O2 B2686699 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide CAS No. 2034345-14-5](/img/structure/B2686699.png)
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide
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Overview
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a chemical compound that is commonly known as MPP, and it has been extensively studied for its potential applications in scientific research. MPP is a synthetic small molecule that is used as a selective antagonist for the melanin-concentrating hormone receptor 1 (MCHR1). It has been found to have potential therapeutic applications in the treatment of obesity, sleep disorders, and addiction.
Scientific Research Applications
- Research : Researchers synthesized N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine using a three-step procedure. Techniques such as nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction confirmed its structure .
- Research : While not directly mentioned for this compound, the pyrazole moiety suggests potential antiparasitic properties. Further studies could explore its efficacy against Leishmania parasites and Plasmodium species .
Protein Kinase Inhibition
Antileishmanial and Antimalarial Activities
Mechanism of Action
Target of Action
The primary targets of the compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide are the FLT3-ITD and BCR-ABL pathways . These pathways are crucial in the development and progression of certain types of cancers, including acute myeloid leukemia (AML) .
Mode of Action
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide interacts with its targets, the FLT3-ITD and BCR-ABL pathways, by inhibiting their activity . This inhibition results in a decrease in the proliferation of cancer cells that rely on these pathways for growth and survival .
Biochemical Pathways
The compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide affects the FLT3-ITD and BCR-ABL pathways . By inhibiting these pathways, the compound disrupts the signaling processes that promote cancer cell proliferation and survival . The downstream effects of this disruption can lead to the death of cancer cells and a reduction in tumor size .
Result of Action
The molecular and cellular effects of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide’s action include the inhibition of the FLT3-ITD and BCR-ABL pathways, leading to a decrease in cancer cell proliferation and survival . This can result in the death of cancer cells and a reduction in tumor size .
properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(25-17-8-4-3-5-9-17)19(24)21-11-15-7-6-10-20-18(15)16-12-22-23(2)13-16/h3-10,12-14H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYJYPGKRJVCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)C2=CN(N=C2)C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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